![molecular formula C13H11FN2O3 B2594153 methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate CAS No. 1172491-38-1](/img/structure/B2594153.png)
methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate
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Description
Compounds like “methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate” belong to a class of organic compounds known as esters. They are derived from carboxylic acids and alcohols. The presence of a fluorophenyl group indicates that this compound may have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a compound with a similar structure, “ethyl 2-(4-fluorophenyl)acetate”, is available commercially .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, a compound “2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one” with a similar fluorophenyl group has been characterized using these techniques .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. For a similar compound, “Ethyl 2-fluoroacetoacetate”, some of these properties have been reported .Safety and Hazards
properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-13(18)7-16-8-15-11(6-12(16)17)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIFRALFOUFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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